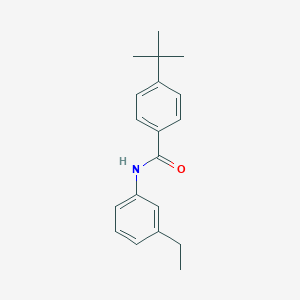

4-tert-butyl-N-(3-ethylphenyl)benzamide

Description

4-tert-Butyl-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a 3-ethylphenyl substituent on the amide nitrogen. For instance, analogs like AES-350 (4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide) demonstrate HDAC isoform selectivity and efficacy in acute myeloid leukemia (AML) models . The tert-butyl group likely enhances lipophilicity, improving membrane permeability and bioavailability, as observed in compound 51 (AES-350) compared to SAHA .

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4g/mol |

IUPAC Name |

4-tert-butyl-N-(3-ethylphenyl)benzamide |

InChI |

InChI=1S/C19H23NO/c1-5-14-7-6-8-17(13-14)20-18(21)15-9-11-16(12-10-15)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |

InChI Key |

FTIMUHLCZPDZMH-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HDAC Inhibitors

- AES-350 (Compound 51) :

- Structure : 4-tert-Butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide.

- Key Features : Hydroxycarbamoyl group critical for HDAC inhibition.

- Bioactivity : 10-fold greater cytotoxicity in MV4-11 AML cells vs. SAHA, improved oral bioavailability, and apoptosis induction via HDAC inhibition .

- Comparison : The absence of a hydroxamic acid moiety in 4-tert-butyl-N-(3-ethylphenyl)benzamide may reduce HDAC inhibitory activity, highlighting the importance of the hydroxycarbamoyl group in AES-350 for target engagement.

Antifungal Benzamide Derivatives (Quinoline-Based)

- Compound 1 (): 4-tert-Butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide. Structure: Quinoline core with 4-ethylpiperazine and tert-butyl benzamide. Bioactivity: Exhibits fungicidal activity against Candida albicans biofilms (BEC₅₀ = 8.6 µM) . Comparison: The quinoline scaffold and piperazine substituent enhance antifungal potency compared to simpler benzamides like the target compound.

Kinase Inhibitors

- PRIMO Model Compound (): 4-tert-Butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide. Structure: Imidazopyrazine core with tert-butyl benzamide. Bioactivity: Binds kinase catalytic domains (PDB ID: 4ot5), suggesting utility in cancer therapy . Comparison: The extended aromatic system in this compound enables stronger kinase interactions, whereas this compound’s simpler structure may limit such activity.

Miscellaneous Benzamide Derivatives

Structural and Functional Analysis Table

Key Findings and Implications

Bioactivity Dependence : The hydroxycarbamoyl group in AES-350 is critical for HDAC inhibition, a feature absent in this compound, suggesting divergent therapeutic applications .

Antifungal Potency: Quinoline-based benzamides (e.g., Compound 1) demonstrate superior biofilm inhibition vs. simpler analogs, emphasizing the role of heterocyclic cores .

Lipophilicity vs. Solubility : The tert-butyl group enhances membrane permeability but may reduce aqueous solubility, necessitating structural optimization for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.